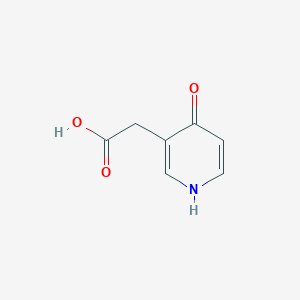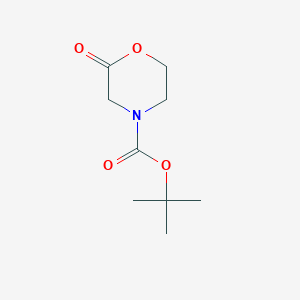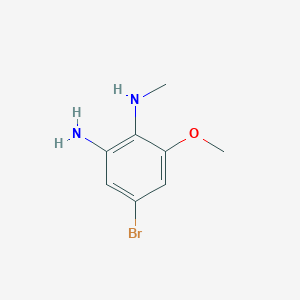
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine
Overview
Description
“N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine” is a pharmaceutical reference standard, also known as Trimethoprim Impurity A . It belongs to the Trimethoprim API family and is used in the field of antibiotics . The molecular formula is C15H20N4O3 and the molecular weight is 304.34 .
Physical And Chemical Properties Analysis
“N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine” has a molecular weight of 304.34 . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Metal Complex Synthesis
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine, commonly referred to as Trimethoprim, has been used in synthesizing metal complexes with various metals like Co(II), Cd(II), Ni(II), Pd(II), and Pt(II). These complexes were characterized by analytical and spectroscopic methods, including IR spectroscopy and X-ray diffraction. The structural analysis revealed interesting geometries like distorted tetrahedral and octahedral environments. These studies provide insights into the ligand behavior and metal coordination of Trimethoprim (Tella et al., 2011; Ajibade et al., 2006; Ajibade et al., 2008) (Tella & Obaleye, 2011), (Ajibade et al., 2006), (Ajibade et al., 2008).
Structural and Spectroscopic Analysis
Research on Trimethoprim and its salts has led to the discovery of unique crystal structures and hydrogen-bonding motifs. For example, a study on its salt with racemic malic acid revealed novel hydrogen-bonding interactions important for biological functions (Franklin et al., 2009) (Franklin, Balasubramanian, & Varghese, 2009). Similarly, investigations involving Schiff bases of Trimethoprim led to insights into molecular structures and potential antibacterial properties (Kareem, 2022) (Kareem, 2022).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of Trimethoprim have been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in many pathogens. These studies aim to design potent inhibitors with selectivity and efficacy against various diseases (Rosowsky et al., 2004) (Rosowsky, Forsch, Sibley, Inderlied, & Queener, 2004).
Pharmaceutical Analysis
Trimethoprim's role extends to pharmaceutical analysis, where it is used as a reference in chemiluminescence methods for drug determination. This application enhances the accuracy and sensitivity of pharmaceutical testing (Polášek & Jambor, 2002) (Polášek & Jambor, 2002).
Environmental Studies
In environmental science, research has explored the degradation pathways of Trimethoprim in wastewater treatment. These studies help in understanding the environmental fate of pharmaceuticals and their potential impacts (Yi, Barr, & Harper, 2012) (Yi, Barr, & Harper, 2012).
Properties
IUPAC Name |
4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-14-10(8-18-15(16)19-14)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKQQWDHRYULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)


![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)


![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)



